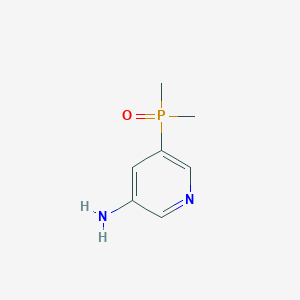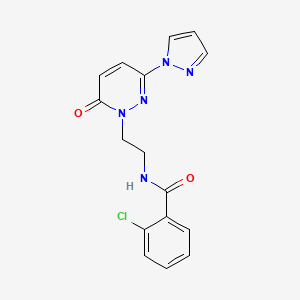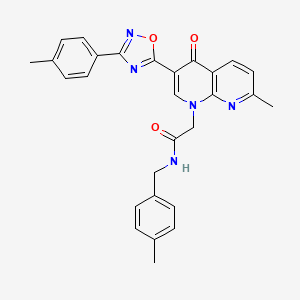
5-Dimethylphosphorylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dimethylphosphorylpyridin-3-amine is a chemical compound with the IUPAC name (5-aminopyridin-3-yl)dimethylphosphine oxide . It has a molecular weight of 170.15 . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for 5-Dimethylphosphorylpyridin-3-amine is1S/C7H11N2OP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Dimethylphosphorylpyridin-3-amine is a powder . The compound’s safety information indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Dimethylaminopyridines, including compounds similar to 5-Dimethylphosphorylpyridin-3-amine, are widely used as catalysts in chemical synthesis. For example, they catalyze the enantioselective Michael addition of aldehydes to vinyl ketones, enabling the formation of optically active substituted 5-keto aldehydes with good yields and enantioselectivities (Melchiorre & Jørgensen, 2003). This showcases their utility in creating compounds with specific chiral properties, essential for the pharmaceutical industry.
Molecular Docking and Drug Design
Derivatives of dimethylaminopyridines have been explored for their potential in drug design through molecular docking studies. The experimental and theoretical properties of related compounds, like AMINE DIMEDONE, have been extensively studied for their interactions with various proteins. Such studies include Natural Bond Orbital analysis and Molecular Electrostatic Potential surface analysis, which help in understanding the electronic properties that govern the interactions between these compounds and biological targets (Fatima et al., 2021).
Material Science
In material science, compounds with dimethylaminopyridine moieties have been employed for surface functionalization. A plant-inspired, amine-containing small molecule demonstrated the ability to perform surface functionalization in a material-independent manner, suggesting applications in medical device development, drug delivery systems, and energy storage devices (Hong et al., 2014).
Antimicrobial and Antituberculosis Activity
The synthesis and evaluation of compounds structurally related to 5-Dimethylphosphorylpyridin-3-amine have shown promise in antimicrobial and antituberculosis activities. For instance, a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated moderate to good antituberculosis activity, indicating their potential as lead compounds for developing new antituberculosis drugs (Jadhav et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
5-dimethylphosphorylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCCTYBEUOCECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Aminopyridin-3-YL)dimethylphosphine oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2602583.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)
![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)

![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)



![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)


![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)
